6-Benzoyl-cyclohex-3-enecarboxylic acid

Overview

Description

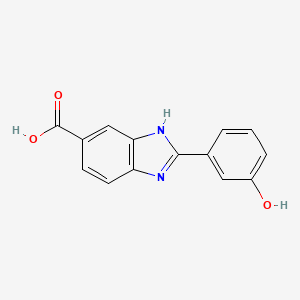

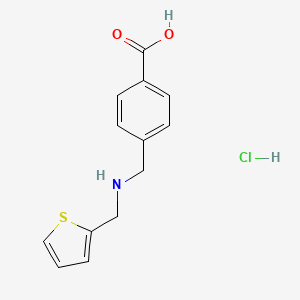

6-Benzoyl-cyclohex-3-enecarboxylic acid is a chemical compound with the linear formula C14H14O3 . It has a molecular weight of 230.266 .

Molecular Structure Analysis

The molecular structure of 6-Benzoyl-cyclohex-3-enecarboxylic acid is represented by the linear formula C14H14O3 . The molecular weight of the compound is 230.266 .Physical And Chemical Properties Analysis

6-Benzoyl-cyclohex-3-enecarboxylic acid has a density of 1.2±0.1 g/cm3 . Its boiling point is 410.0±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.8±3.0 kJ/mol . The flash point is 215.9±25.2 °C . The index of refraction is 1.581 . The molar refractivity is 63.0±0.3 cm3 . The compound has 3 H bond acceptors and 1 H bond donor . It has 3 freely rotating bonds . The polar surface area is 54 Å2 . The polarizability is 25.0±0.5 10-24 cm3 . The surface tension is 51.2±3.0 dyne/cm . The molar volume is 189.0±3.0 cm3 .Scientific Research Applications

Enzymatic Pathways in Bacterial Metabolism

Benzoyl-CoA, a structurally related compound, is a key intermediate in the anaerobic metabolism of aromatic substrates by bacteria. For example, in the bacterium Thauera aromatica, enzymes involved in the benzoyl-CoA pathway have been studied extensively. These enzymes facilitate the conversion of benzoyl-CoA into cyclohexa-1,5-diene-1-carbonyl-CoA and further to noncyclic products like 3-hydroxypimelyl-CoA, illustrating the complex enzymatic processes that transform aromatic compounds under anaerobic conditions (Laempe et al., 1999).

Chemical Synthesis and Structural Analysis

In synthetic chemistry, the manipulation of benzoyl and cyclohexene structures is a common theme. For instance, the AlCl3 catalyzed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid and subsequent reactions lead to various structural isomers, demonstrating the chemical flexibility and complexity of benzoyl-cyclohexene derivatives (Klika et al., 2000). Similarly, microwave-assisted cyclization of aryl 2-bromocyclohex-1-enecarboxylates under mildly basic conditions highlights synthetic routes to obtain structurally related compounds (Dao et al., 2018).

Environmental and Biological Implications

The study of benzoyl-CoA reductase and cyclohexa-1,5-diene-1-carbonyl-CoA hydratase in Thauera aromatica sheds light on the anoxic conversion of benzoyl-CoA, providing insights into the biodegradation of aromatic compounds in environmental contexts (Boll et al., 2000).

Relevance in Organic Chemistry

The transformation of cyclohexene derivatives under various conditions, such as the oxidation and auto-ignition of cyclohexene, offers valuable information on the reactivity and stability of these compounds, which is crucial for their application in organic synthesis and industrial processes (Lemaire et al., 2001).

properties

IUPAC Name |

6-benzoylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJALHZDTTJJYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373434 | |

| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzoyl-cyclohex-3-enecarboxylic acid | |

CAS RN |

31211-31-1 | |

| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate](/img/structure/B1608046.png)

![{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B1608055.png)